5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride
Description
5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a substituted 1,3,4-thiadiazole derivative characterized by a branched alkylamine side chain at the 5-position of the heterocyclic ring. The dihydrochloride salt enhances its solubility in polar solvents and stabilizes the compound for pharmaceutical or industrial applications . Thiadiazoles are renowned for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.2ClH/c1-3(2)4(7)5-9-10-6(8)11-5;;/h3-4H,7H2,1-2H3,(H2,8,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCBBLJSOVFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(S1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides and Carboxylic Acids
The 1,3,4-thiadiazole core forms via a three-step cyclocondensation between thiosemicarbazide and carboxylic acids. As demonstrated by recent studies, polyphosphate ester (PPE) serves as a mild dehydrating agent, enabling the reaction to proceed at ≤85°C without toxic reagents like POCl₃. The mechanism involves:
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Salt formation : Proton transfer between the carboxylic acid and thiosemicarbazide.
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Acylation : PPE-mediated dehydration to yield a thioacyl intermediate.
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Cyclodehydration : Intramolecular nucleophilic attack and H₂S elimination, forming the thiadiazole ring.
Key variables include the molar ratio of reactants (typically 1:1 acid-to-thiosemicarbazide), PPE concentration (≥20 g per 5 mmol acid), and solvent choice (chloroform preferred for homogeneity).
Adapting General Methods to Target Compound Synthesis
Precursor Design for 5-(1-Amino-2-methylpropyl) Substituent
Introducing the 1-amino-2-methylpropyl group at position 5 requires a branched carboxylic acid precursor. The ideal candidate is 3-amino-2-methylpropanoic acid , though its commercial scarcity necessitates custom synthesis. Alternative approaches include:
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Post-functionalization : Installing the amino group via reductive amination of a ketone-containing thiadiazole intermediate.
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Protected precursors : Using tert-butoxycarbonyl (Boc)-protected amino acids to prevent side reactions during cyclocondensation.
Table 1: Carboxylic Acid Precursors for Analogous Thiadiazoles
| Carboxylic Acid | Thiadiazole Product | Yield (%) |
|---|---|---|
| Benzoic acid | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4 |
| 3-Phenylpropionic acid | 5-(2-Phenylethyl)-derivative | 47.8 |
| Adipic acid | 5,5’-(Butane-1,4-diyl)-derivative | 70.3 |
Reaction Optimization for Amino-Substituted Acids
Amino groups introduce polarity and basicity, complicating the reaction:
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Proton management : Excess PPE may protonate the amino group, hindering acylation. Neutralizing PPE with NaHCO₃ post-reaction is critical.
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Solubility challenges : Hydrophilic amino acids (e.g., 3-amino-2-methylpropanoic acid) may require polar aprotic solvents like DMF, though this risks side reactions with PPE.
Phosphorus Pentachloride-Mediated Solid-Phase Synthesis
A Chinese patent (CN103936691A) describes a solvent-free method using PCl₅ as the cyclizing agent. Key steps:
Advantages for Target Compound:
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Avoids solubility issues : Solid-phase reactions bypass solvent incompatibility with polar amino acids.
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Scalability : Reported yields exceed 91% for simple substrates.
Dihydrochloride Salt Formation
The free base of 5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine is converted to its dihydrochloride salt via:
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Acidification : Treating the free base with concentrated HCl in ethanol.
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Precipitation : Cooling the solution induces crystallization.
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Purification : Washing with cold ether removes residual acid.
Analytical Validation
While spectral data for the target compound are unavailable, analog-based predictions include:
Chemical Reactions Analysis
Types of Reactions
5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can lead to various reduced forms of the thiadiazole ring.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to coordinate with metal ions effectively. The unique structural features of the thiadiazole ring contribute to its reactivity and versatility in synthetic pathways.
Biology
The biological applications of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine are particularly noteworthy:
- Antimicrobial Activity : Research has demonstrated that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that certain derivatives possess higher antimicrobial activity compared to standard drugs against various pathogens including E. coli and Streptococcus pyogenes .
- Antifungal Properties : Compounds derived from this class have shown efficacy against fungal strains such as Aspergillus niger, making them potential candidates for antifungal drug development .
- Anticancer Potential : Several studies have highlighted the cytotoxic properties of thiadiazole derivatives against cancer cell lines. For instance, compounds have demonstrated significant inhibition of growth in human colon cancer (HCT116) and breast cancer (MCF-7) cell lines at low concentrations .
Medicine
The medicinal applications of this compound are being actively researched:
- Pharmaceutical Development : Ongoing studies are exploring its potential as a pharmaceutical agent for treating infections and inflammatory diseases. The ability of the thiadiazole moiety to interact with biological targets suggests it may play a role in drug synthesis aimed at combating resistant strains of bacteria and fungi .
Material Science
In industry, 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine is being explored for its utility in developing new materials:
- Polymers and Dyes : The compound's unique chemical properties make it suitable for incorporation into polymers and dyes, enhancing their performance characteristics.
Mechanism of Action
The mechanism of action of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiadiazole ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences among selected 1,3,4-thiadiazole derivatives:
Key Observations :
- Branched vs. Linear Chains: The target compound’s 2-methylpropyl group introduces steric bulk, which may reduce rotational freedom compared to the linear aminopropyl chain in 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine dihydrochloride. This could enhance binding selectivity in biological targets .
- Aromatic vs. This difference may influence interactions with hydrophobic enzyme pockets .
Physicochemical Properties :
- Solubility: Dihydrochloride salts (e.g., target compound and 5-(3-Aminopropyl) analog) exhibit superior water solubility compared to non-ionic forms like 5-Chloro-1,3,4-thiadiazol-2-amine .
- Melting Points : Halogenated derivatives (e.g., 5-Chloro-1,3,4-thiadiazol-2-amine, m.p. ~136–137°C) typically have higher melting points than amine-substituted analogs due to stronger intermolecular forces .
Biological Activity
5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a thiadiazole derivative that has garnered attention due to its potential biological activities. Thiadiazoles are known for their diverse pharmacological profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
- IUPAC Name : 5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine
- Molecular Formula : C6H12N4S
- CAS Number : 1243250-16-9
Antimicrobial Activity
Research indicates that compounds with the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : A study demonstrated that derivatives of 2-amino-1,3,4-thiadiazole showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine | S. aureus | 62.5 μg/mL |
| 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine | E. coli | 125 μg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored. For instance:
- Cytostatic Properties : Studies have shown that certain thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The compound's ability to disrupt cellular signaling pathways is a focal point in its anticancer research.
Antiviral Activity
The antiviral properties of thiadiazoles have been investigated with promising results:
- HIV Inhibition : Some studies have indicated that thiadiazole derivatives can inhibit HIV replication in vitro. The mechanism involves interference with viral entry and replication processes .
Study 1: Antimicrobial Efficacy
In a comparative study of various 1,3,4-thiadiazole derivatives against multiple pathogens, the compound exhibited a notable zone of inhibition against both gram-positive and gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Screening
A series of compounds including 5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring showed enhanced activity against breast and colon cancer cells .
The biological activity of 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in pathogens.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate ketones or aldehydes under acidic conditions. For example, analogous thiadiazole syntheses use POCl₃ as a cyclizing agent in reflux conditions (90°C, 3 hours) . Yield optimization requires controlled stoichiometry of reagents (e.g., 1:3 molar ratio of precursor to POCl₃) and pH adjustment during precipitation (pH 8–9 with ammonia) to isolate the product . Solvent selection (e.g., DMF or DMSO) also impacts reaction efficiency .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions on the thiadiazole ring .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (172.25 g/mol for the free base; 229.17 g/mol for dihydrochloride) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
- X-ray crystallography : Resolves crystal structure and hydrogen-bonding patterns in the dihydrochloride salt .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial antimicrobial screening reveals moderate activity against Staphylococcus aureus (MIC = 31.25 µg/mL), Escherichia coli (MIC = 62.5 µg/mL), and Candida albicans (MIC = 47.5 µg/mL) . Researchers should validate these results using CLSI/M07-A11 broth microdilution protocols and include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the antimicrobial efficacy of this thiadiazole derivative?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to improve membrane penetration .
- Side-Chain Modifications : Replace the 2-methylpropyl group with cyclic amines (e.g., piperidine) to evaluate steric and electronic effects on target binding .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes like dihydrofolate reductase (DHFR) .
Q. How can contradictory MIC values across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in:
- Culture Media : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 for fungi .
- Inoculum Size : Standardize to 1–5 × 10⁵ CFU/mL.
- Compound Solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates .
Q. What mechanistic studies are recommended to elucidate its anticancer potential?
- Methodological Answer :
- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7, A549) .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide to identify phase-specific arrest (e.g., G1/S checkpoint) .
- Target Identification : Combine RNA-seq profiling and siRNA knockdown to pinpoint molecular targets (e.g., tubulin polymerization inhibitors) .
Q. How can computational methods improve reaction design for derivatives?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing thiadiazole reaction datasets to predict yields and side products .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties early in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
